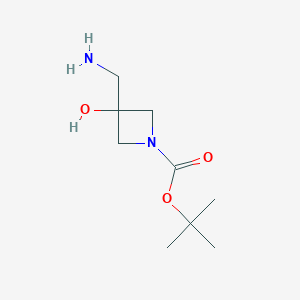
1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Descripción general
Descripción
1-Boc-3-hydroxy-3-(aminomethyl)azetidine, also known as tert-butyl 3-(aminomethyl)-3-hydroxy-1-azetidinecarboxylate, is a chemical compound with the molecular weight of 202.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 1-Boc-3-hydroxy-3-(aminomethyl)azetidine is1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a solid at room temperature . It has a molecular weight of 202.25 . The compound should be stored at 0-8 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
“1-Boc-3-hydroxy-3-(aminomethyl)azetidine” is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to the formation of azetidine rings , which are present in various bioactive molecules. The compound’s Boc-protected amine and hydroxyl groups offer versatile reactivity for constructing complex drug molecules, particularly in the development of beta-lactam antibiotics which mimic the structure of peptide bonds in bacterial cell walls .
Material Science
In material science, this compound’s functionality allows for the creation of polymeric materials with potential applications in drug delivery systems. The hydroxyl group can be used to initiate polymerization, while the aminomethyl group can be linked to other monomers or active agents, leading to materials with tailored degradation rates and release profiles .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, especially in the construction of small cyclic compounds . Its reactive functional groups enable it to undergo various transformations, such as ring expansion or contraction, which are fundamental in synthesizing new chemical entities with potential therapeutic properties .
Chromatography
“1-Boc-3-hydroxy-3-(aminomethyl)azetidine” can be used in chromatography as a chiral stationary phase modifier . Its stereocenters provide chiral environments that can separate enantiomers—a crucial step in the production of enantiomerically pure pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in mass spectrometry and NMR spectroscopy. Its well-defined structure and properties make it an excellent candidate for calibrating instruments and validating analytical methods .
Bioconjugation
The compound’s protected amine group is ideal for bioconjugation applications. It can be used to attach biomolecules to various surfaces or carriers, which is essential in developing targeted drug delivery systems and diagnostic tools .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEHYSKQUSAZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725583 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-hydroxy-3-(aminomethyl)azetidine | |
CAS RN |
1008526-71-3 | |
| Record name | 1,1-Dimethylethyl 3-(aminomethyl)-3-hydroxy-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008526-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


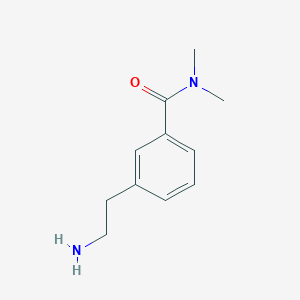
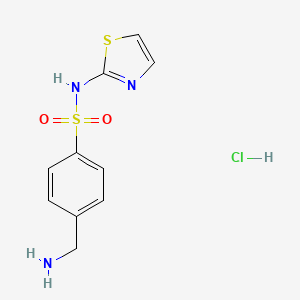
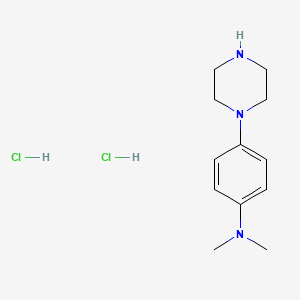
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
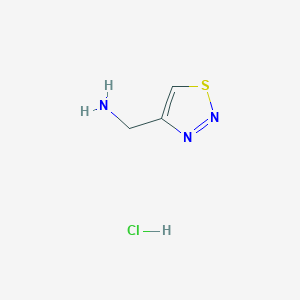
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

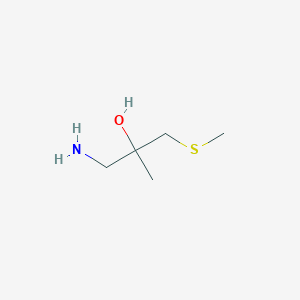

![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)
